N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline
Description
N-{[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a coumarin-derived compound with a complex structure featuring:
- A 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl core (coumarin backbone).
- An oxyacetyl linker bridging the coumarin moiety to a norvaline residue (a non-proteinogenic amino acid).
This compound’s structural uniqueness lies in its substitution pattern: the benzyl and methyl groups at positions 3 and 4 of the coumarin ring, respectively, and the norvaline side chain.
Properties
Molecular Formula |
C24H25NO6 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C24H25NO6/c1-3-7-20(23(27)28)25-22(26)14-30-17-10-11-18-15(2)19(24(29)31-21(18)13-17)12-16-8-5-4-6-9-16/h4-6,8-11,13,20H,3,7,12,14H2,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
UEOYYHPYQFKHHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves multiple steps. One common synthetic route starts with the preparation of 7-amino-4-methylcoumarin, which is then reacted with organic halides to form various intermediates . The final step involves the reaction of these intermediates with norvaline under specific conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication . The compound’s anti-inflammatory effects may be due to its inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Coumarin Derivatives
(a) 2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (EN 300-302737)
- Structure: Shares the same coumarin core (3-benzyl-4-methyl) and oxyacetic acid group but lacks the norvaline residue.
- Key Differences: The absence of norvaline reduces molecular weight (C₁₈H₁₆O₆ vs. C₂₃H₂₅NO₆) and alters hydrophilicity. Carboxylic acid functionality may enhance solubility compared to the amide linkage in the target compound .
(b) N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride
- Structure: Features a 4-methyl coumarin core with a hydrazonoyl chloride group at position 6.
- Key Differences: The hydrazonoyl chloride group introduces electrophilic reactivity, contrasting with the acetyl-norvaline group’s amide stability. Lacks the benzyl substituent at position 3, reducing steric bulk .
Acetyl-Linked Norvaline Derivatives
(a) N-{[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline
- Structure : Replaces the 3-benzyl-4-methyl coumarin core with a 4-propyl group.
- Key Differences :
(b) 2-((3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(m-tolyl)acetamide (4cc)
- Structure: Shares the coumarin core but links the oxyacetyl group to m-tolyl (meta-methylphenyl) instead of norvaline.
- Higher molecular weight (C₂₆H₂₂N₂O₅) and altered solubility profile .
Functional Group Variations in Coumarin-Amide Compounds
(a) Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate
- Structure: Combines a dichlorophenoxyacetyl group with a pyrimidinyl-anilino moiety.
- Key Differences: The pyrimidine ring introduces hydrogen-bonding sites absent in the target compound.
(b) 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)
- Structure: Contains a cyano-hydrazone group and sulfamoylphenyl substituent.
- Key Differences: The sulfamoyl group enhances solubility in polar solvents compared to the coumarin-norvaline system. Hydrazone functionality offers pH-dependent tautomerism .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Substituents | Functional Group | Molecular Formula | Key Properties |
|---|---|---|---|---|
| Target Compound | 3-Benzyl, 4-methyl | Oxyacetyl-norvaline | C₂₃H₂₅NO₆ | Moderate lipophilicity, amide stability |
| 2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | 3-Benzyl, 4-methyl | Oxyacetic acid | C₁₈H₁₆O₆ | High solubility (carboxylic acid) |
| 4cc | 3-Benzyl, 4-methyl | Oxyacetyl-m-tolyl | C₂₆H₂₂N₂O₅ | Aromatic interactions |
| N-{[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline | 4-Propyl | Oxyacetyl-norvaline | C₂₀H₂₅NO₆ | Increased lipophilicity |
Research Findings and Implications
- Norvaline’s aliphatic chain may increase membrane permeability relative to aromatic analogs like 4cc .
- Synthetic Accessibility :
- The target compound’s synthesis likely follows Smiles rearrangement or coupling strategies similar to , achieving high yields (>85%) .
Biological Activity
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic compound that combines features of coumarin derivatives and amino acids. Its biological activity has garnered interest due to potential applications in pharmacology, particularly in neuropharmacology and enzyme inhibition.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a chromenyl moiety linked to an acetylated norvaline, suggesting potential interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its inhibitory effects on specific enzymes, notably acetylcholinesterase (AChE). AChE is crucial for the hydrolysis of acetylcholine, and its inhibition can lead to increased levels of this neurotransmitter, which is beneficial in conditions like Alzheimer's disease.
Acetylcholinesterase Inhibition
Research indicates that derivatives of 4-methyl-2-oxo-2H-chromen-7-yl, including this compound, exhibit potent AChE inhibitory activity. For instance, a related compound demonstrated an IC50 value of 13.5 ± 1.7 nM against AChE, highlighting the potential of these compounds as therapeutic agents for cognitive disorders .
Table 1: AChE Inhibition Potency of Related Compounds
Neuroprotective Effects
In addition to enzyme inhibition, studies have shown that these compounds can ameliorate memory deficits in scopolamine-induced amnesia models in mice. This suggests that this compound may possess neuroprotective properties that warrant further investigation .
Case Studies
A notable study evaluated various coumarin derivatives for their biological activities. The findings indicated that modifications in the coumarin structure significantly influenced their efficacy as AChE inhibitors and neuroprotective agents. The introduction of different substituents on the chromenyl ring was crucial for enhancing biological activity .
Table 2: Summary of Biological Activities of Coumarin Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
